N,N-dimethyltetratriacontan-16-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyltetratriacontan-16-amine is an organic compound with the molecular formula C36H75N. It is a tertiary amine, characterized by a long hydrocarbon chain with a dimethylamine group attached to the 16th carbon atom. This compound is notable for its significant hydrophobicity due to the long alkyl chain, making it useful in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyltetratriacontan-16-amine typically involves the alkylation of a primary amine with a long-chain alkyl halide. One common method is the reaction of tetratriacontan-16-amine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion to the tertiary amine.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes. This involves the use of high-pressure reactors and catalysts to facilitate the alkylation reaction. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyltetratriacontan-16-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the tertiary amine to secondary or primary amines, although this is less common.
Substitution: The dimethylamine group can participate in nucleophilic substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Alkyl halides or sulfonates are typical electrophiles used in substitution reactions.
Major Products
Oxidation: this compound N-oxide.
Reduction: Secondary or primary amines, depending on the extent of reduction.
Substitution: Various substituted amines depending on the electrophile used.
Scientific Research Applications
N,N-dimethyltetratriacontan-16-amine has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: The compound is studied for its interactions with biological membranes due to its amphiphilic nature.
Medicine: Research is ongoing into its potential use as a drug delivery agent, leveraging its ability to interact with lipid bilayers.
Industry: It is employed in the formulation of lubricants, antistatic agents, and emulsifiers.
Mechanism of Action
The mechanism of action of N,N-dimethyltetratriacontan-16-amine is primarily based on its ability to interact with hydrophobic environments. The long alkyl chain allows it to embed within lipid bilayers, while the dimethylamine group can participate in hydrogen bonding and electrostatic interactions. This dual functionality makes it effective in disrupting membrane integrity or facilitating the transport of molecules across membranes.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylhexadecylamine: Similar structure but with a shorter alkyl chain.
N,N-dimethyloctadecylamine: Another similar compound with an 18-carbon alkyl chain.
N,N-dimethyldodecylamine: A shorter chain analogue with a 12-carbon alkyl chain.
Uniqueness
N,N-dimethyltetratriacontan-16-amine is unique due to its exceptionally long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring strong interactions with lipid membranes or hydrophobic surfaces, setting it apart from shorter-chain analogues.
Properties
Molecular Formula |
C36H75N |
---|---|
Molecular Weight |
522.0 g/mol |
IUPAC Name |
N,N-dimethyltetratriacontan-16-amine |
InChI |
InChI=1S/C36H75N/c1-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-36(37(3)4)34-32-30-28-26-24-22-18-16-14-12-10-8-6-2/h36H,5-35H2,1-4H3 |
InChI Key |
VSCCURFFKBIDJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCC)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.